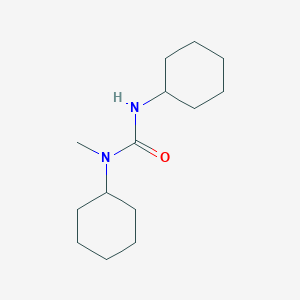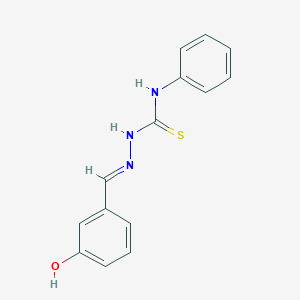
3-hydroxybenzaldehyde N-phenylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxybenzaldehyde N-phenylthiosemicarbazone is a Schiff base compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a benzylidene group attached to a hydrazinecarbothioamide moiety, with a phenyl group and a hydroxyl group on the benzylidene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxybenzaldehyde N-phenylthiosemicarbazone can be achieved through the condensation reaction between 3-hydroxybenzaldehyde and N-phenylhydrazinecarbothioamide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80°C for several hours until the product precipitates out. The precipitate is then filtered, washed with ethanol, and dried under vacuum to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-hydroxybenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and an electrophile like bromine (Br2).
Major Products
Oxidation: The major product would be the corresponding benzaldehyde derivative.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would depend on the electrophile used, such as brominated or nitrated derivatives.
Scientific Research Applications
3-hydroxybenzaldehyde N-phenylthiosemicarbazone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can be studied for their structural and spectroscopic properties.
Biology: The compound has potential biological activities, including antimicrobial and antioxidant properties, making it a candidate for drug development.
Medicine: Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-hydroxybenzaldehyde N-phenylthiosemicarbazone involves its interaction with biological targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. The hydroxyl and hydrazinecarbothioamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(4-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide: Similar structure but with the hydroxyl group in the para position.
(2E)-2-(3-methoxybenzylidene)-N-phenylhydrazinecarbothioamide: Similar structure but with a methoxy group instead of a hydroxyl group.
(2E)-2-(3-hydroxybenzylidene)-N-methylhydrazinecarbothioamide: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
3-hydroxybenzaldehyde N-phenylthiosemicarbazone is unique due to the presence of both a hydroxyl group and a phenyl group, which can influence its chemical reactivity and biological activity. The specific positioning of the hydroxyl group on the benzylidene ring can also affect its interaction with biological targets and its overall stability.
Properties
CAS No. |
76572-75-3 |
|---|---|
Molecular Formula |
C14H13N3OS |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
1-[(E)-(3-hydroxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H13N3OS/c18-13-8-4-5-11(9-13)10-15-17-14(19)16-12-6-2-1-3-7-12/h1-10,18H,(H2,16,17,19)/b15-10+ |
InChI Key |
NCHUSBPRQKECMH-XNTDXEJSSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)O |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC(=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)O |
Key on ui other cas no. |
76572-75-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


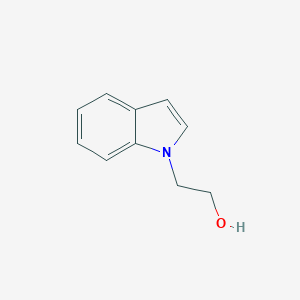




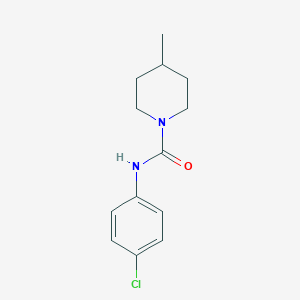



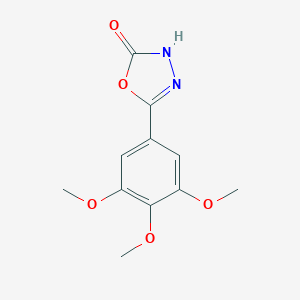


![4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid](/img/structure/B185398.png)
